2-(3-Bromophenyl)-2-methyloxetane

Lipophilicity ADME Physicochemical Properties

2-(3-Bromophenyl)-2-methyloxetane is a differentiated oxetane building block for lead optimization. Its meta-bromine enables late-stage Suzuki diversification, while the 2-methyl substitution enhances Fsp³ (0.40) and maintains a drug-like LogP (2.85). Distinct from non-methylated analogs, this scaffold offers a balanced polarity profile (PSA 9 Ų) for improved solubility and metabolic stability over gem-dimethyl or carbonyl groups. Ideal for CNS/kinase programs.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 850348-58-2
Cat. No. B1612625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-2-methyloxetane
CAS850348-58-2
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCC1(CCO1)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H11BrO/c1-10(5-6-12-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3
InChIKeyGWKYRHWYLAAEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)-2-methyloxetane (CAS 850348-58-2): Technical Profile and Procurement Baseline


2-(3-Bromophenyl)-2-methyloxetane (CAS 850348-58-2) is a substituted oxetane building block with molecular formula C₁₀H₁₁BrO and molecular weight 227.10 Da [1]. The compound features a four-membered oxetane ring substituted at the 2-position with a methyl group and a 3-bromophenyl moiety [2]. Oxetanes have gained substantial traction in medicinal chemistry due to their low molecular weight, high polarity, and three-dimensionality, with the 2025 regulatory approval of rilzabrutinib providing recent clinical validation for fully synthetic oxetane-containing drugs [3]. This specific brominated oxetane derivative serves as a versatile scaffold for cross-coupling chemistry, with the bromine atom enabling further functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed transformations .

Why Generic Substitution of 2-(3-Bromophenyl)-2-methyloxetane (CAS 850348-58-2) Is Not Feasible


Oxetane-containing compounds cannot be simply interchanged with structural analogs due to the profound and non-linear effects of substitution pattern on physicochemical properties. The oxetane motif itself—when replacing commonly employed functionalities such as gem-dimethyl or carbonyl groups—can trigger changes in aqueous solubility by factors ranging from 4 to over 4000-fold while simultaneously altering metabolic stability, lipophilicity, and conformational preference [1]. Within bromophenyl-oxetane analogs, substitution position (2- vs. 3-substituted oxetane, ortho/meta/para bromophenyl) fundamentally alters molecular geometry, LogP, polar surface area, and synthetic accessibility . The presence of the 2-methyl group in the target compound introduces additional steric and electronic modulation absent in non-methylated analogs such as 2-(3-bromophenyl)oxetane (CAS 51699-56-0) or 3-(3-bromophenyl)oxetane (CAS 1044507-52-9). These cumulative differences necessitate compound-specific evaluation rather than class-level substitution for procurement decisions in lead optimization campaigns.

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)-2-methyloxetane (CAS 850348-58-2) vs. Structural Analogs


LogP Differentiation: 2-Methyl-3-Bromophenyl Oxetane vs. Non-Methylated 3-Bromophenyl Oxetanes

The target compound 2-(3-bromophenyl)-2-methyloxetane exhibits a calculated LogP of 2.85, which differs from structurally related non-methylated 3-bromophenyl oxetane analogs [1]. The 2-methyl substituent increases lipophilicity relative to the corresponding 2-(3-bromophenyl)oxetane scaffold lacking the methyl group, providing a quantifiable basis for selection when fine-tuning LogP in lead optimization. This difference directly impacts membrane permeability and oral absorption predictions.

Lipophilicity ADME Physicochemical Properties

Fraction sp³ (Fsp³) and 3D Character: 2-Methyl-2-Aryl Oxetane vs. Planar Aromatic Scaffolds

2-(3-Bromophenyl)-2-methyloxetane exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.40 [1], which is substantially higher than planar aromatic scaffolds lacking the oxetane ring. The oxetane unit itself—as established in comparative structural studies—introduces a puckered four-membered ring conformation with C–C–O–C dihedral angles ranging from 88° to 92°, creating a distinct three-dimensional profile that can enhance target selectivity and reduce off-target promiscuity .

Conformational Preference Fsp³ 3D Molecular Complexity

Molecular Weight and Polar Surface Area: Oxetane-Containing Scaffold vs. Gem-Dimethyl/Carbonyl Bioisosteres

The oxetane motif in 2-(3-bromophenyl)-2-methyloxetane provides a polar surface area (PSA) of 9 Ų with only one hydrogen bond acceptor [1]. When compared to gem-dimethyl groups (PSA 0 Ų; no H-bond capacity) and carbonyl groups (PSA ~17–20 Ų; stronger H-bond acceptor), the oxetane occupies a unique intermediate position in polarity space. This property profile has been validated across multiple oxetane-containing drug discovery programs [2].

Bioisostere Polar Surface Area Molecular Weight

Synthetic Utility: 2-Methyl-2-Aryl Oxetane as a Suzuki Coupling Partner vs. Non-Brominated Analogs

The 3-bromophenyl substituent in 2-(3-bromophenyl)-2-methyloxetane enables palladium-catalyzed cross-coupling reactions that are not possible with non-halogenated analogs. This halogen handle allows late-stage diversification of the aryl ring while preserving the oxetane core's favorable physicochemical properties . Comparative analysis indicates that meta-bromophenyl substitution (as in the target compound) offers distinct reactivity profiles in cross-coupling compared to ortho- or para-bromo regioisomers, with meta-substituted aryl bromides typically showing intermediate reactivity in Suzuki-Miyaura couplings [1].

Cross-Coupling Suzuki-Miyaura Building Block Diversity

Procurement Availability and Purity Specifications: 2-(3-Bromophenyl)-2-methyloxetane vs. Closest Analogs

2-(3-Bromophenyl)-2-methyloxetane is commercially available from multiple suppliers with purity specifications of 95–98% (HPLC) . In contrast, several structurally similar analogs such as 2-(2-bromophenyl)oxetane and 2-(4-bromophenyl)oxetane are available from fewer vendors or require longer lead times. The target compound is offered in pack sizes from 100 mg to 2.5 g with lead times as short as 2 days for US-based supply [1], enabling rapid procurement for lead optimization and SAR studies.

Commercial Availability Purity Lead Time

Metabolic Stability Enhancement: Oxetane Scaffold vs. Gem-Dimethyl and Carbonyl Replacements

Oxetane incorporation—including in scaffolds analogous to 2-(3-bromophenyl)-2-methyloxetane—has been shown to reduce the rate of metabolic degradation when replacing gem-dimethyl or carbonyl functionalities . Comparative studies demonstrate that substituting a gem-dimethyl group with an oxetane ring can reduce metabolic clearance rates in most cases while simultaneously increasing aqueous solubility by a factor of 4 to more than 4000 [1]. In direct comparative studies of oxetane analogs of thalidomide and lenalidomide, oxetane-containing compounds displayed clear differentiation in human plasma stability relative to parent drugs [2].

Metabolic Stability CYP450 Pharmacokinetics

Optimal Application Scenarios for 2-(3-Bromophenyl)-2-methyloxetane (CAS 850348-58-2) Based on Quantitative Evidence


Lead Optimization: Replacing Gem-Dimethyl or Carbonyl Groups While Maintaining Synthetic Handle

Programs seeking to replace metabolically labile carbonyl groups or excessively lipophilic gem-dimethyl groups with an oxetane bioisostere should prioritize 2-(3-bromophenyl)-2-methyloxetane. The compound's PSA of 9 Ų and LogP of 2.85 [1] provide a balanced polarity profile intermediate between gem-dimethyl (PSA 0 Ų) and carbonyl (PSA 17–20 Ų) groups. The retained meta-bromine enables late-stage Suzuki diversification [2], allowing SAR exploration without scaffold re-optimization. The established class-level metabolic stability benefits of oxetanes over both gem-dimethyl and carbonyl replacements further support this selection.

Kinase Inhibitor and CNS Drug Discovery: Balancing Lipophilicity and 3D Complexity

For kinase inhibitor programs or CNS-targeted therapeutics where balanced lipophilicity (LogP 2–3) and three-dimensional character are critical, 2-(3-bromophenyl)-2-methyloxetane offers an Fsp³ of 0.40 [1] and a LogP of 2.85 [2]. The puckered oxetane conformation (C–C–O–C dihedral angles 88–92°) provides a distinct 3D profile that can reduce off-target promiscuity compared to planar aromatic scaffolds. The 2-methyl substitution contributes to this Fsp³ value while maintaining a lipophilicity window suitable for both oral absorption and CNS penetration. The bromine handle enables parallel synthesis of focused libraries for SAR refinement.

Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

The meta-bromophenyl substituent in 2-(3-bromophenyl)-2-methyloxetane serves as a strategic diversification point for generating focused compound libraries via palladium-catalyzed cross-coupling [1]. Unlike non-halogenated oxetane building blocks, this compound enables rapid SAR exploration of the aryl ring while preserving the favorable physicochemical properties of the oxetane core (LogP 2.85, Fsp³ 0.40, PSA 9 Ų) [2]. Multi-vendor availability with 95–98% purity and 2-day lead times supports high-throughput parallel synthesis workflows without supply chain bottlenecks.

Scaffold-Hopping Campaigns Targeting Improved ADME Properties

Medicinal chemistry programs employing scaffold-hopping strategies to improve ADME properties should consider 2-(3-bromophenyl)-2-methyloxetane as a core replacement scaffold. The oxetane unit's demonstrated ability to increase aqueous solubility (4× to >4000× vs. gem-dimethyl) [1] and reduce metabolic degradation rates [2] provides a compelling property-enhancement rationale. The compound's moderate LogP of 2.85 and low molecular weight (227 Da) maintain favorable drug-likeness parameters while introducing the 3D complexity associated with improved clinical success rates. The bromine atom preserves options for property-tuning via late-stage functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromophenyl)-2-methyloxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.